molecular formula C8H10N2O2 B112565 2-Amino-4-methoxybenzamide CAS No. 38487-91-1

2-Amino-4-methoxybenzamide

Cat. No.: B112565
CAS No.: 38487-91-1
M. Wt: 166.18 g/mol
InChI Key: FNXZMHNQECQCNX-UHFFFAOYSA-N
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Description

2-Amino-4-methoxybenzamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the second position and a methoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-methoxybenzamide can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-Amino-4-methoxybenzamide may inhibit cell proliferation in certain cancer cell lines, particularly through its action on the Hedgehog signaling pathway, which is crucial in developmental processes and cancer biology. For instance:

  • In vitro studies demonstrated its potential to inhibit the growth of MCF-7 breast cancer cells, suggesting its role as a therapeutic agent against breast cancer .
  • The compound's derivatives have been evaluated for their ability to stabilize proteins involved in viral replication, hinting at potential antiviral applications .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies have reported moderate to good activity against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Microbial Strain Activity Level
Gram-positive bacteriaModerate to Good
Gram-negative bacteriaModerate
Fungal strainsModerate

Antioxidant Activity

This compound exhibits moderate free radical scavenging activity, suggesting its potential role in preventing oxidative stress-related diseases . This property is critical for developing therapeutic agents aimed at reducing oxidative damage in cells.

Industrial Applications

In addition to its biological applications, this compound is utilized in various industrial processes:

  • Dyes and Pigments Production : The compound serves as an intermediate in synthesizing dyes and pigments due to its chemical reactivity.
  • Organic Synthesis : It is employed in synthesizing other organic compounds, enhancing its utility in chemical manufacturing .

Case Studies

Several studies have explored the applications of this compound:

  • Anticancer Study on MCF-7 Cells : A study focused on the effects of this compound on breast cancer cells showed significant inhibition of cell proliferation, highlighting its potential as an anticancer agent .
  • Antimicrobial Evaluation : Another research project evaluated various derivatives of this compound against bacterial strains, demonstrating promising antimicrobial activity that could lead to new treatments for infections .
  • Antioxidant Activity Assessment : In vitro assays were conducted to assess the antioxidant properties of this compound, revealing its ability to scavenge free radicals effectively .

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methoxybenzamide
  • 2-Amino-4-chlorobenzamide
  • 2-Amino-5-chlorobenzamide
  • 2-Amino-5-nitrobenzamide

Uniqueness

2-Amino-4-methoxybenzamide is unique due to the specific positioning of the amino and methoxy groups on the benzene ring. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Biological Activity

2-Amino-4-methoxybenzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, antioxidant activity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H11NO2\text{C}_9\text{H}_{11}\text{N}\text{O}_2

This compound features an amino group (-NH2) and a methoxy group (-OCH3) attached to a benzene ring, which contributes to its biological activity.

Antiproliferative Activity

Overview : The antiproliferative activity of this compound has been evaluated against various cancer cell lines. In studies, it has shown promising results in inhibiting cell proliferation.

Case Studies :

  • MCF-7 Breast Cancer Cells : In vitro studies indicated that this compound exhibits significant antiproliferative effects on MCF-7 cells with an IC50 value of approximately 3.1 µM. This suggests that the compound can effectively inhibit the growth of breast cancer cells at low concentrations .
  • HCT116 Colon Cancer Cells : Additional research demonstrated that this compound also inhibits HCT116 colon cancer cells, with IC50 values ranging from 2.2 to 4.4 µM across various derivatives tested .
  • Selectivity : Notably, certain derivatives of this compound showed selective activity against specific cancer cell lines, indicating potential for targeted cancer therapies .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress in cells, which is linked to various diseases including cancer.

Research Findings :

  • In studies assessing the antioxidant capacity of this compound, it was found to exhibit significant antioxidant activity in both DPPH and FRAP assays. This suggests that the compound can scavenge free radicals effectively, which may contribute to its anticancer effects .
  • The antioxidant activity was confirmed through experiments involving oxidative stress induction in tumor cells treated with tert-butyl hydroperoxide (TBHP), where the compound demonstrated a protective effect against oxidative damage .

The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed based on its structural features:

  • Inhibition of Key Enzymes : The presence of the methoxy group may enhance the ability of the compound to interact with specific enzymes involved in cell proliferation and apoptosis pathways.
  • Sigma Receptor Interaction : Some studies suggest that compounds similar to this compound may interact with sigma receptors, which are implicated in cancer cell survival and proliferation .

Comparative Biological Activity

To better understand the efficacy of this compound, a comparative analysis with other known compounds was conducted:

Compound NameIC50 (µM)Target Cell LineBiological Activity
This compound3.1MCF-7Antiproliferative
Doxorubicin0.5MCF-7Anticancer agent
Etoposide1.0HCT116Anticancer agent

This table illustrates that while this compound shows notable activity against cancer cells, it is less potent than established chemotherapeutic agents like doxorubicin and etoposide.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Amino-4-methoxybenzamide, and what reaction conditions are critical for success?

  • Methodological Answer : A common synthesis involves amidation of 4-methoxybenzoyl chloride with ammonia or a protected amine source. For example, 4-methoxybenzoic acid can be converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonium hydroxide to yield the benzamide . Alternative routes may use coupling agents like HATU or EDCI in anhydrous solvents (e.g., DMF or THF) under inert atmospheres. Reaction monitoring via TLC or HPLC is recommended to optimize reaction time and purity .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Key characterization includes:

  • 1H NMR : Peaks at δ 8.56 (d, J = 2.6 Hz, 1H), 8.02 (dd, J = 9.2, 2.6 Hz, 1H), and 6.80 (d, J = 9.2 Hz, 1H) correspond to aromatic protons, with the methoxy group appearing as a singlet near δ 3.8–3.9 .
  • 13C NMR : Signals at δ 170.1 (amide carbonyl) and 156.2 (methoxy-substituted aromatic carbon) confirm the structure .
  • IR : Stretching bands for NH₂ (~3400 cm⁻¹), amide C=O (~1650 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) are diagnostic .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Essential precautions include:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis or purification to minimize inhalation risks .
  • Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous organic compound disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?

  • Methodological Answer : Contradictions often arise from solvent effects, impurities, or tautomerism. Strategies include:

  • Deuterated Solvents : Use DMSO-d6 or CDCl₃ to eliminate solvent interference .
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by acquiring spectra at different temperatures .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous peaks conclusively .

Q. What experimental parameters optimize the yield of this compound under scalable conditions?

  • Methodological Answer : Key parameters include:

  • Catalyst Selection : Use DMAP or pyridine to accelerate amidation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require rigorous drying to prevent hydrolysis .
  • Temperature Control : Maintain reflux conditions (e.g., 80–100°C) for efficient coupling while avoiding decomposition .

Q. How do electronic effects of substituents influence the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer : The methoxy group is electron-donating, which:

  • Enhances Aromatic Electrophilic Substitution : Directs incoming electrophiles to the ortho and para positions relative to the amino group.
  • Modulates Hydrogen Bonding : The NH₂ and carbonyl groups participate in interactions with biological targets (e.g., enzyme active sites), as seen in structurally related pharmacophores .
  • Impacts Solubility : Methoxy groups improve lipophilicity, which can be optimized via derivatization (e.g., introducing sulfonate groups) for enhanced bioavailability .

Q. Data Analysis and Contradiction Management

Q. What steps should be taken if spectroscopic data conflicts with computational predictions for this compound derivatives?

  • Methodological Answer :

  • Re-optimize Computational Models : Adjust DFT parameters (e.g., basis sets, solvation models) to better match experimental conditions .
  • Verify Purity : Re-crystallize or chromatograph the compound to remove impurities that may skew spectral data .
  • Cross-Validate Techniques : Use mass spectrometry (HRMS) to confirm molecular weight and X-ray crystallography for unambiguous structural assignment .

Properties

IUPAC Name

2-amino-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXZMHNQECQCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554438
Record name 2-Amino-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38487-91-1
Record name 2-Amino-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-amino-4-methoxy-benzoic acid (3.00 g, 17.9 mmol) in THF (90 mL), EDCl (7.89 g, 41.1 mmol) and HOBt (7.95 g, 51.9 mmol) were added and stirred at room temperature for 30 minutes. Then, N-methylmorpholine (6.15 g, 60.0 mmol) and aqueous 50% (v/v) NH4OH (12 mL, 171.4 mmol) were added. The mixture was stirred for 16 hours at room temperature. The solvent was removed under reduced pressure and the residue was extracted with ethyl acetate (4×100 mL). The combined organic phase was washed with water, then brine, and dried over anhydrous sodium sulfate. Solvent was evaporated to give 2-amino-4-methoxy-benzamide as an off-white solid. Yield: 1.80 g, (60%).
Quantity
3 g
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Reaction Step One
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7.89 g
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7.95 g
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90 mL
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6.15 g
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12 mL
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Synthesis routes and methods II

Procedure details

To a solution of 37.4 g (0.210 mol) of 4-cyano-3-nitroanisole in 500 mL of ethanol was added 221.6 g (0.982 mol) of tin(II) chloride dihydrate. The reaction mixture was stirred and heated under reflux for 1 hour. After cooling to room temperature, the reaction mixture was poured onto ice. Aqueous sodium bicarbonate was added slowly to the ice mixture until the solution reached pH 7-8. Additional water was added to the mixture, which was then extracted with methylene chloride (2×400 mL) and ethyl acetate (1×300 mL). The separated aqueous layers were filtered between each of the extractions. The off white residue collected on the filters was rinsed with methylene chloride and ethyl acetate several times. The combined organic phases were then dried over magnesium sulfate, filtered and evaporated in the rotary evaporator to obtain 28.5 g crude product (mp 154-155° C.).
Quantity
37.4 g
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reactant
Reaction Step One
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221.6 g
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reactant
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500 mL
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solvent
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0 (± 1) mol
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reactant
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[Compound]
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ice
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Synthesis routes and methods III

Procedure details

A suspension of 4-methoxy-2-nitro-benzamide (6.9 g, 35.1 mmol) in EtOH (200 ml) was hydrogenated with Raney-Ni (4.0 g) for two days at room temperature and 50 psi. The catalyst was filtered of and washed with DMF. The solvent was evaporated under reduced pressure. Yield: 5.6 g, 95%.
Quantity
6.9 g
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reactant
Reaction Step One
Name
Quantity
200 mL
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Quantity
4 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-4-methoxybenzamide
2-Amino-4-methoxybenzamide
2-Amino-4-methoxybenzamide
2-Amino-4-methoxybenzamide
2-Amino-4-methoxybenzamide

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